N,N-Di-(tert-Butyloxycarbonyl) Serotonin
Description
N,N-Di-(tert-Butyloxycarbonyl) Serotonin is a chemically modified derivative of serotonin (5-hydroxytryptamine), where both amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This modification is commonly employed in organic synthesis to enhance stability and control reactivity during multi-step processes. The Boc group, a widely used protecting group, is acid-labile and can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups . In serotonin derivatives, Boc protection prevents undesired interactions at the amine sites, enabling targeted functionalization of the indole or hydroxyl groups.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-10-9-13-12-22(18(25)27-20(4,5)6)16-8-7-14(23)11-15(13)16/h7-8,11-12,23H,9-10H2,1-6H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDYOEXQSBWWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113658 | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361436-29-5 | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361436-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-5-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-(tert-Butyloxycarbonyl) Serotonin typically involves multiple steps. One common method includes the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Another method involves the reaction of dihydrofuran with the compound to provide a mixture of tetrahydrofuran and hydrazone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Di-(tert-Butyloxycarbonyl) Serotonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Di-(tert-Butyloxycarbonyl) Serotonin has diverse scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Di-(tert-Butyloxycarbonyl) Serotonin involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Boc-Protected Compounds
*Inferred from analogous Boc-protected systems; experimental validation required.
Serotonin Receptor-Binding Analogs
Unlike bioactive serotonin derivatives (e.g., 1-Phenylthio-N,N-dimethyltryptamine in ), N,N-Di-Boc Serotonin is inert in receptor interactions due to steric blockade of the amine groups. Key distinctions include:
- Receptor Affinity : Unprotected tryptamine analogs (e.g., compound 9 in ) exhibit binding to 5-HT₆ receptors, whereas Boc-protected derivatives are used solely as synthetic intermediates .
- Synthetic Utility : Boc protection enables selective modification of the hydroxyl group in serotonin, a strategy less feasible with benzyloxycarbonyl (Cbz) or acetyl groups due to differing stability profiles .
Hydrogen-Bonding and Crystallinity
The Boc group influences molecular packing via hydrogen bonding. For instance:
- tert-Butyl-N-hydroxycarbamate () forms ribbons via N–H···O and O–H···O interactions, with bond lengths of 2.01–2.81 Å. Similar interactions are anticipated in N,N-Di-Boc Serotonin, though the indole ring may introduce π-stacking motifs absent in simpler carbamates .
- Methoxycarbonyl-protected amino acids () exhibit distinct crystallinity compared to Boc analogs, highlighting the role of steric bulk in solid-state organization .
Notes
- Data Limitations : Direct experimental data on N,N-Di-Boc Serotonin is sparse; comparisons rely on structurally related compounds (e.g., Boc-sulfamides, tryptamine analogs).
- Synthetic Recommendations : Prioritize trifluoroacetic acid for Boc cleavage, as validated in sulfamide systems .
Biological Activity
N,N-Di-(tert-Butyloxycarbonyl) serotonin (Boc2-Serotonin) is a modified form of serotonin that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neurotransmission and therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is synthesized through the protection of the amine and hydroxyl groups of serotonin with tert-butyloxycarbonyl (Boc) groups. This modification enhances the compound's stability and solubility, facilitating its use in various biological assays. The typical reaction involves:
- Protection of Serotonin : The amine group is reacted with Boc anhydride in an organic solvent under basic conditions.
- Purification : The product is purified using chromatography to yield Boc2-Serotonin in high purity.
Boc2-Serotonin acts primarily on serotonin receptors (5-HT receptors), influencing neurotransmission pathways. Its mechanism involves:
- Agonistic Activity : It exhibits agonistic properties at various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety.
- Inhibition of Serotonin Transporter (SERT) : Boc2-Serotonin has been shown to inhibit SERT, increasing serotonin levels in synaptic clefts, which may contribute to its antidepressant-like effects.
Case Studies and Research Findings
- Antidepressant Potential :
- Neuroprotective Effects :
- Binding Affinity Studies :
Comparative Biological Activity
The following table summarizes the biological activity of Boc2-Serotonin compared to standard serotonin:
| Compound | 5-HT1A Agonism | 5-HT2A Agonism | SERT Inhibition | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | High | Moderate | Strong | Yes |
| Serotonin | Moderate | High | Moderate | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
